2-Methylpent-4-ynoic acid

Organic Synthesis Alkylation Yield Optimization

2-Methylpent-4-ynoic acid (CAS 74064-82-7) is a C6 branched alkynoic acid with the molecular formula C6H8O2 and a molecular weight of 112.13. It belongs to the class of methyl-branched terminal alkynoic acids and is characterized by a carboxylic acid group and a terminal alkyne group, making it a versatile building block in organic synthesis, particularly for pharmaceuticals and click chemistry applications.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 74064-82-7
Cat. No. B1367656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpent-4-ynoic acid
CAS74064-82-7
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(CC#C)C(=O)O
InChIInChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8)
InChIKeyMUIUIMCXQOKXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpent-4-ynoic Acid (CAS 74064-82-7) for Pharmaceutical Synthesis and Click Chemistry


2-Methylpent-4-ynoic acid (CAS 74064-82-7) is a C6 branched alkynoic acid with the molecular formula C6H8O2 and a molecular weight of 112.13 [1]. It belongs to the class of methyl-branched terminal alkynoic acids and is characterized by a carboxylic acid group and a terminal alkyne group, making it a versatile building block in organic synthesis, particularly for pharmaceuticals and click chemistry applications . The compound is typically available as a liquid with purities ranging from 95% to 97% from commercial suppliers .

Why 2-Methylpent-4-ynoic Acid Cannot Be Replaced by Other Alkynoic Acids


Generic substitution with other alkynoic acids, such as pent-4-ynoic acid or hex-5-ynoic acid, fails due to critical differences in chain length, branching, and stereochemical outcomes. The specific six-carbon backbone with a methyl branch at the C2 position of 2-methylpent-4-ynoic acid (CAS 74064-82-7) provides unique steric and electronic properties that influence reaction kinetics and product selectivity in key transformations . For instance, in the total synthesis of xyloketal D, the enantiomeric purity of the precursor derived from 2-methylpent-4-ynoic acid is essential for establishing the correct absolute stereochemistry of the final product [1]. Furthermore, the compound's specific structure is a critical intermediate for Sacubitril, a component of the heart failure drug Entresto®, where its chiral center ensures proper orientation of pharmacophoric groups, a feature not replicable by non-branched or differently branched alkynoic acids .

Quantitative Differentiation Evidence for 2-Methylpent-4-ynoic Acid


Synthesis Yield Advantage Over Unbranched Alkynoic Acids

In the synthesis of 2-methylpent-4-ynoic acid via alkylation of propionic acid with propargyl bromide, a yield of 68% was achieved under optimized conditions using n-butyllithium and diisopropylamine in THF/hexane . While direct comparative data for the synthesis of unbranched pent-4-ynoic acid under identical conditions is not available in the same source, this yield represents a benchmark for branched alkynoic acid synthesis. The presence of the methyl branch can influence the efficiency of the alkylation step compared to linear analogs.

Organic Synthesis Alkylation Yield Optimization

Enantiomeric Purity for Asymmetric Synthesis Applications

For applications requiring chiral purity, the (R)-2-amino-2-methylpent-4-ynoic acid hydrochloride derivative is available with an enantiomeric purity of ≥98%, confirmed via chiral HPLC . In contrast, the racemic mixture (CAS 74064-82-7) offers no stereochemical control. This high enantiomeric purity is essential for the synthesis of Sacubitril, where the chiral center ensures proper orientation of pharmacophoric groups, enhancing drug efficacy and reducing off-target effects .

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediates

Storage Stability and Handling Requirements

2-Methylpent-4-ynoic acid (CAS 74064-82-7) is recommended for storage at 4°C to maintain stability [1]. This is less stringent than the storage conditions for its Fmoc-protected amino acid derivative, which requires storage at -20°C under argon to prevent degradation . The milder storage requirement for the racemic acid simplifies handling and reduces long-term storage costs compared to more sensitive derivatives.

Stability Storage Conditions Logistics

High-Value Application Scenarios for 2-Methylpent-4-ynoic Acid


Synthesis of Chiral Pharmaceutical Intermediates

The enantiopure forms of 2-methylpent-4-ynoic acid, such as (2R)-2-methylpent-4-ynoic acid, are crucial intermediates in the synthesis of Sacubitril, a key component of the heart failure drug Entresto®. The chiral center at C2 ensures the correct stereochemical orientation required for pharmacological activity, a requirement that cannot be met by the racemic mixture or unbranched alkynoic acids .

Click Chemistry and Bioconjugation

The terminal alkyne group of 2-methylpent-4-ynoic acid makes it a valuable reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This application is particularly relevant for the synthesis of bioconjugates and functionalized materials, where the specific six-carbon branched backbone can influence the spatial arrangement and stability of the resulting triazole linkages compared to linear alkynoic acids .

Total Synthesis of Natural Products

2-Methylpent-4-ynoic acid serves as a chiral precursor in the total synthesis of complex natural products. For example, enantiomerically pure (2R)- and (2S)-2-methylpent-4-ynoic acids were used to prepare chiral dihydrofurans en route to xyloketal D, demonstrating the compound's utility in establishing absolute stereochemistry in multistep synthetic sequences [1].

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